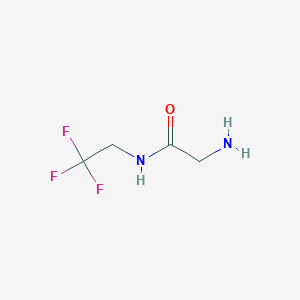

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOJJBRHCFOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640911 | |

| Record name | N-(2,2,2-Trifluoroethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-38-8 | |

| Record name | N-(2,2,2-Trifluoroethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of the potent veterinary insecticide, Fluralaner.[1] Fluralaner is a member of the isoxazoline class of parasiticides, which are known for their novel mechanism of action targeting gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for this compound and its commonly used hydrochloride salt.

Chemical and Physical Properties

This compound is typically handled and stored as its more stable hydrochloride salt.[1] The quantitative data for both the free base and the hydrochloride salt are summarized in the tables below. It is important to note that some of the physical properties for the free base are predicted values, as experimental data is limited in publicly available literature.

This compound (Free Base)

| Property | Value | Source |

| CAS Number | 359821-38-8 | [2][3] |

| Molecular Formula | C4H7F3N2O | [3][4] |

| Molecular Weight | 156.11 g/mol | [2][5] |

| IUPAC Name | This compound | [2][5] |

| Boiling Point (Predicted) | 227.5 ± 40.0 °C | [4][6] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 12.87 ± 0.46 | [4] |

| Physical Form | Powder | [2] |

This compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1171331-39-7 | [7] |

| Molecular Formula | C4H8ClF3N2O | [7] |

| Molecular Weight | 192.57 g/mol | [7] |

| IUPAC Name | This compound;hydrochloride | [7] |

| Melting Point | 152 - 156 °C | |

| Solubility | Soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, practically insoluble in water. | |

| Physical Form | Solid | [8] |

Spectral Data

1H NMR Spectroscopy

-

This compound Hydrochloride (DMSO-d6):

-

δ 8.89 (bs, 1H)

-

δ 4.17 (s, 2H)

-

δ 3.91-3.99 (m, 2H)[9]

-

Experimental Protocols

Several synthetic routes for this compound and its hydrochloride salt have been described in patent literature. Below are detailed methodologies from these sources.

Synthesis of this compound Hydrochloride

This two-step process involves the initial formation of a protected intermediate followed by deprotection.

Step A: Preparation of 2-[bis(phenylmethyl)amino]-N-(2,2,2-trifluoroethyl)acetamide

-

A portion of the product from a preceding step (not detailed here) is dissolved in methanol.

-

The solution is transferred to a pressure reactor for further reaction.[9]

Note: The specific details of the starting material for this step are outlined in the source patent.

Step B: Deprotection to yield this compound Hydrochloride

-

The crude product from Step A is subjected to conditions that cleave the bis(phenylmethyl) protecting group.

-

Following deprotection, the reaction mixture is worked up to isolate the hydrochloride salt.[9]

A more general description of a different synthetic approach is as follows:

-

N-protected glycine (e.g., using a phthalyl group) is reacted with trifluoroethylamine or its salt to form the corresponding amide.

-

The protecting group is then removed, for example, by using hydrazine hydrate.

-

The resulting crude this compound can be treated with an acid to form the salt.

-

The pure free base can be obtained by dissociation of the salt with a base.[1]

Logical Relationships in Synthesis

The synthesis of this compound typically involves the protection of an amino acid, followed by amide bond formation and subsequent deprotection.

References

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. This compound | 359821-38-8 [sigmaaldrich.com]

- 3. This compound | 359821-38-8 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound HCl | 1171331-39-7 [sigmaaldrich.com]

- 9. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS No. 1171331-39-7), a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and analytical characterization. Emphasis is placed on its critical role in the production of the isoxazoline insecticide, fluralaner. Detailed experimental protocols for its synthesis and purification are provided, alongside spectroscopic data. This guide serves as a technical resource for researchers and professionals in organic synthesis, medicinal chemistry, and agrochemical development.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of a primary amine-containing acetamide derivative. The presence of a trifluoroethyl group significantly influences the molecule's properties.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound;hydrochloride |

| CAS Number | 1171331-39-7[1] |

| Molecular Formula | C4H8ClF3N2O[2] |

| Molecular Weight | 192.57 g/mol [1][2] |

| InChI Key | DBNFKWRZLGVLSH-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)NCC(F)(F)F)N.Cl |

Physicochemical Properties

A summary of the known physicochemical properties is presented in Table 2. This data is essential for handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | White to off-white solid/powder or crystalline powder | |

| Melting Point | 152°C - 156°C | |

| Boiling Point | 299 °C (Predicted) | |

| Density | 1.533 g/cm³ (Predicted) | |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | |

| Storage Temperature | Room temperature, under inert atmosphere |

Synthesis and Purification

Several synthetic routes to this compound hydrochloride have been reported. The following protocols are illustrative examples of common synthetic strategies.

Experimental Protocol 1: Synthesis via Boc-Protected Intermediate

This method involves the deprotection of a tert-butoxycarbonyl (Boc)-protected amine precursor.

-

Step 1: Preparation of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate (This intermediate is assumed to be pre-synthesized)

-

Step 2: Deprotection to form the hydrochloride salt

-

A solution of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate (3 g, 15.6 mmol) in dioxane (20 mL) is prepared.

-

The solution is stirred and cooled to 0°C.

-

A 4 M solution of HCl in dioxane (23 mL, 93.8 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 10 hours.

-

Reaction completion is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The resulting off-white solid (2.4 g) can be used in subsequent steps without further purification or can be purified as described in section 3.3.

-

Experimental Protocol 2: Synthesis from 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

This two-step process involves the synthesis of a chlorinated intermediate followed by amination.

-

Step 1: Synthesis of 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

-

Trifluoroethylamine hydrochloride (100.00 g) and water (100.00 g) are added to a reaction flask, stirred, and cooled to -5°C.

-

A pre-cooled 30% aqueous sodium hydroxide solution (200.00 g) and dichloromethane (300.0 g) are added.

-

A solution of chloroacetyl chloride (86.62 g) in dichloromethane (100 g) is added dropwise, maintaining the internal temperature between 0-5°C.

-

The reaction is continued at 0-5°C for 1.5 hours. Reaction progress is monitored by GC for the consumption of trifluoroethylamine.

-

The mixture is warmed to above 20°C and the phases are separated.

-

The organic phase is evaporated to dryness under reduced pressure at 40°C to yield 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide as a white solid.[3]

-

-

Step 2: Amination and Hydrochloride Salt Formation

-

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (120.00 g) and aqueous ammonia (960.00 g) are combined in a reaction flask.

-

The mixture is heated to 40°C and reacted for 2 hours, with completion monitored by GC.[3]

-

The reaction mixture is evaporated to dryness under reduced pressure at 60-70°C to obtain the crude free base as a white solid.[3]

-

The crude solid is then treated with a solution of HCl (e.g., 4M in dioxane or gaseous HCl in a suitable solvent like ethyl acetate) to precipitate the hydrochloride salt.

-

Purification Protocol

Purification of the final product is crucial to remove any remaining starting materials or by-products.

-

Method 1: Slurry Wash/Trituration

-

The crude solid is suspended in a solvent in which the product is sparingly soluble, such as ethyl acetate (e.g., 240.00 g of ethyl acetate for ~130 g of crude solid).[3]

-

The suspension is stirred at room temperature for 2 hours.[3]

-

The solid is collected by filtration.

-

The filter cake is washed with a small amount of the same solvent (e.g., 50 g of ethyl acetate).[3]

-

The purified solid is dried in a vacuum oven at 50°C for 8 hours.[3]

-

-

Method 2: Recrystallization While a specific recrystallization protocol is not detailed in the search results, a general approach would involve:

-

Dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol).

-

Slowly cooling the solution to induce crystallization.

-

If necessary, an anti-solvent (a solvent in which the product is insoluble) can be added to promote precipitation.

-

The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

-

Analytical Characterization

The structure and purity of this compound hydrochloride are confirmed using various analytical techniques.

Table 3: Spectroscopic and Chromatographic Data

| Technique | Data |

| ¹H NMR | (300 MHz, DMSO-d6): δ 9.17-7.13 (m, 1H), 8.21 (br s, 3H), 4.07-3.95 (m, 2H), 3.67-3.64 (m, 2H). |

| ¹³C NMR | No specific data found in search results. |

| FT-IR | No specific data found in search results. Characteristic peaks would be expected for N-H, C=O, and C-F bonds. |

| Purity Analysis (Ion Chromatography) | A method using a Metrosep C 4 - 250/4.0 cation column with 2.5 mmol/L nitric acid as the eluent can be used to separate and quantify the compound from impurities like glycine and 2,2,2-trifluoroethylamine.[4] |

Application in Synthesis: The Fluralaner Case

This compound hydrochloride is a crucial building block in the synthesis of fluralaner, a potent insecticide and acaricide.[4] Fluralaner belongs to the isoxazoline class of compounds.

Role in Fluralaner Synthesis

The primary amino group of this compound hydrochloride is utilized to form an amide bond with a carboxylic acid intermediate, incorporating the N-(2,2,2-trifluoroethyl)acetamide moiety into the final fluralaner molecule. The trifluoroethyl group is a key feature that contributes to the biological activity and pharmacokinetic profile of fluralaner.[5]

Caption: Synthesis workflow for Fluralaner.

Mechanism of Action of Fluralaner

While this compound hydrochloride is a non-biologically active intermediate, the final product, fluralaner, has a well-defined mechanism of action. Fluralaner acts as an antagonist of ligand-gated chloride channels, primarily those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[4] This inhibition blocks the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and death of the target arthropods.

Caption: Mechanism of action of Fluralaner.

Safety Information

This compound hydrochloride is considered a hazardous substance. Appropriate safety precautions should be taken during handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound hydrochloride is a valuable synthetic intermediate with well-defined chemical and physical properties. Its primary significance lies in its role as a key precursor in the manufacture of the veterinary insecticide fluralaner. The synthetic protocols and analytical data provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research into other potential applications of this molecule may reveal new opportunities in medicinal and materials chemistry.

References

- 1. Buy this compound hydrochloride | 1171331-39-7 [smolecule.com]

- 2. This compound hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of this compound or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. metrohm.com [metrohm.com]

- 5. Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography | Metrohm [metrohm.com]

In-Depth Technical Guide: Physicochemical Properties of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, CAS number 1171331-39-7. This compound is a key intermediate in the synthesis of the veterinary insecticide Fluralaner.[1][2] This document presents compiled data from various sources, details relevant experimental protocols, and includes visualizations of key processes.

Core Physicochemical Data

The physicochemical properties of this compound hydrochloride are summarized below. It is important to note that much of the available data is computationally derived, with limited experimentally determined values in the public domain.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1171331-39-7 | [3][4] |

| IUPAC Name | This compound;hydrochloride | [3] |

| Molecular Formula | C₄H₈ClF₃N₂O | [3] |

| Molecular Weight | 192.57 g/mol | [3] |

| Canonical SMILES | C(C(=O)NCC(F)(F)F)N.Cl | [3] |

| InChI Key | DBNFKWRZLGVLSH-UHFFFAOYSA-N | [3] |

| Physical State | White to off-white solid/powder | [5][6] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [3][7] |

| logP (Octanol-Water Partition Coefficient) | -0.3 | [7] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 2 | [8] |

Table 3: Solubility Data

| Solvent | Solubility | Source |

| N,N-Dimethylformamide | Very soluble | [9] |

| Methanol | Soluble | [9] |

| Glacial Acetic Acid | Sparingly soluble | [9] |

| Chloroform | Very slightly soluble | [9] |

| Water | Practically insoluble | [9] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purity analysis of this compound hydrochloride are outlined below, based on information from patent literature and application notes.

Synthesis of this compound hydrochloride

A common synthetic route involves a two-step process starting from chloroacetyl chloride and 2,2,2-trifluoroethylamine.[1]

Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

-

In a reaction vessel, combine 2,2,2-trifluoroethylamine hydrochloride and water.

-

Cool the mixture to approximately -5°C.

-

Add a pre-cooled 30% aqueous solution of sodium hydroxide and dichloromethane.

-

Slowly add a solution of chloroacetyl chloride in dichloromethane, maintaining the internal temperature between 0-5°C.

-

Continue the reaction at this temperature for 1.5 hours. The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of trifluoroethylamine.

-

Allow the reaction mixture to warm to room temperature (above 20°C) and then separate the organic phase.

-

Evaporate the solvent from the organic phase under reduced pressure to yield 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a white solid.

Step 2: Synthesis of this compound and its hydrochloride salt

-

Combine the 2-chloro-N-(2,2,2-trifluoroethyl)acetamide from Step 1 with aqueous ammonia in a reaction flask.

-

Heat the mixture to 40°C and maintain for 2 hours. Monitor the reaction by GC to confirm the disappearance of the starting material.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound as a white solid.

-

To form the hydrochloride salt, the crude product is treated with a solution of hydrogen chloride in a suitable solvent such as dioxane or methanol.[6]

-

The resulting mixture is stirred, and the solvent is subsequently removed under reduced pressure to yield this compound hydrochloride.

-

Further purification can be achieved by recrystallization from a solvent system like ethyl acetate.

Purity Analysis by Ion Chromatography

The purity of this compound and the presence of impurities such as 2,2,2-trifluoroethylamine and glycine can be determined by ion chromatography.[10]

Instrumentation and Conditions:

-

Instrument: 883 Basic IC plus with an 863 Compact IC Autosampler.[10]

-

Column: Metrosep C 4 - 250/4.0 cation column with a Metrosep C 4 Guard/4.0.[10]

-

Eluent: 2.5 mmol/L nitric acid.[10]

-

Flow Rate: 1.5 mL/min.[10]

-

Injection Volume: 10 µL.[10]

-

Detection: Direct conductivity detection.[10]

-

Column Temperature: 30 °C.[10]

Sample Preparation:

-

Prepare a 200 mg/100 mL solution of the this compound sample. No other specific sample preparation is mentioned.[10]

Analysis:

-

Inject the prepared sample into the ion chromatograph.

-

Record the chromatogram for 15 minutes.

-

Identify and quantify the peaks corresponding to this compound and any potential impurities based on their retention times. The total peak area of impurities is expected to be less than 2% of the total peak area for high-purity samples.[10]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound hydrochloride.

Caption: Synthetic pathway for this compound HCl.

Purity Analysis Workflow

This diagram outlines the workflow for determining the purity of this compound using ion chromatography.

Caption: Workflow for purity analysis by ion chromatography.

Biological Context and Signaling Pathways

Currently, there is no scientific literature available that describes a direct biological activity or involvement in specific signaling pathways for this compound hydrochloride itself. Its primary significance in the life sciences is as a crucial building block in the synthesis of Fluralaner.[2]

Fluralaner is a potent insecticide and acaricide that functions as an antagonist of arthropod GABA-gated and L-glutamate-gated chloride channels. This action leads to the disruption of the central nervous system in insects and mites, resulting in their paralysis and death.[8] Therefore, while the title compound does not directly interact with a biological signaling pathway, it is integral to the production of a molecule with a well-defined mechanism of action. Further research into the metabolic fate of Fluralaner could potentially reveal metabolites structurally related to this intermediate, but such data is not currently available.

References

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound hydrochloride | 1171331-39-7 [smolecule.com]

- 5. Preparation method of this compound or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound hydrochloride | 1171331-39-7 [chemicalbook.com]

- 7. This compound | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 10. metrohm.com [metrohm.com]

Technical Guide: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (CAS: 359821-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2,2,2-trifluoroethyl)acetamide, with the CAS registry number 359821-38-8 for its freebase form, is a crucial chemical intermediate primarily utilized in the synthesis of the potent veterinary insecticide and acaricide, fluralaner.[1] Fluralaner is a member of the isoxazoline class of parasiticides, known for its broad-spectrum efficacy against ectoparasites such as fleas and ticks in companion animals. This guide provides a comprehensive overview of the known characteristics of this compound, focusing on its chemical and physical properties, synthesis, and analytical methods. Due to the limited publicly available data on the specific biological activity and toxicology of this intermediate, this document will also reference the well-characterized properties of the final active pharmaceutical ingredient, fluralaner, for contextual understanding.

Compound Characteristics

Chemical Identity

| Property | Value |

| CAS Number | 359821-38-8 (Freebase)[2] |

| 1171331-39-7 (Hydrochloride Salt)[3] | |

| IUPAC Name | This compound[2] |

| Synonyms | N-(2,2,2-Trifluoroethyl)glycinamide, Fluralaner-014[2] |

| Molecular Formula | C₄H₇F₃N₂O[2] |

| Molecular Weight | 156.11 g/mol [2] |

| SMILES | C(C(=O)NCC(F)(F)F)N[4] |

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Physical Form | Powder | [5] |

| Storage Temperature | Room Temperature | [5] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| XLogP3-AA | -0.3 | [2] |

Synthesis and Manufacturing

Several synthetic routes for this compound have been reported, primarily in patent literature. A common approach involves the amidation of a protected glycine derivative with 2,2,2-trifluoroethylamine, followed by deprotection.[1]

Representative Synthetic Pathway

A general synthetic workflow is outlined below. This pathway illustrates the key chemical transformations involved in the preparation of the target compound.

Experimental Protocol: Example Synthesis

The following is a representative, generalized protocol based on published methods for the synthesis of this compound:

-

Amidation: A protected glycine, such as phthalylglycine, is reacted with 2,2,2-trifluoroethylamine in the presence of a suitable coupling agent to form the corresponding amide intermediate.[1]

-

Deprotection: The protecting group is subsequently removed. For a phthaloyl group, this is often achieved by treatment with hydrazine hydrate.[1]

-

Isolation: The crude product can be isolated and purified. It is often converted to its hydrochloride salt for improved stability and handling.[1]

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

Purity Determination by Ion Chromatography

A method for determining the purity of this compound and quantifying impurities such as 2,2,2-trifluoroethylamine and glycine has been developed using ion chromatography.

| Parameter | Condition |

| Column | Metrosep C 4 - 250/4.0 |

| Eluent | 2.5 mmol/L nitric acid |

| Flow Rate | 1.5 mL/min |

| Detection | Direct conductivity detection |

Biological Activity and Mechanism of Action (Contextual Information from Fluralaner)

As this compound is an intermediate, there is a lack of published data on its specific biological activities and mechanism of action. However, its role in the synthesis of fluralaner provides a relevant biological context.

Fluralaner exerts its insecticidal and acaricidal effects by acting as a non-competitive antagonist of ligand-gated chloride channels, primarily those gated by γ-aminobutyric acid (GABA) and L-glutamate.[1] This inhibition blocks the influx of chloride ions into nerve cells, leading to hyperexcitability and the subsequent death of the targeted parasites.[1]

Safety and Toxicology

The safety and toxicology profile of this compound is not extensively detailed in the public domain. The available information is generally in the form of GHS hazard statements.

GHS Hazard Statements

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Toxicological Context from Fluralaner

Studies on fluralaner have indicated that it has a favorable safety profile in mammals.[1] This is attributed to its high selectivity for invertebrate nerve and muscle cells over their mammalian counterparts. Acute toxicity studies in zebrafish have shown that fluralaner has low toxicity to this non-target organism.[6]

Conclusion

This compound is a valuable building block in medicinal and veterinary chemistry, most notably as a key intermediate in the production of the ectoparasiticide fluralaner. While its physicochemical properties and synthetic routes are reasonably well-documented, a significant data gap exists regarding its intrinsic biological activity and toxicological profile. Researchers and drug development professionals working with this compound should adhere to the recommended safety precautions and may find the biological context provided by its end-product, fluralaner, to be a useful reference point for their investigations. Further research into the specific properties of this intermediate could provide a more complete understanding of its potential applications and safety considerations.

References

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. This compound | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. Buy this compound hydrochloride | 1171331-39-7 [smolecule.com]

- 5. This compound | 359821-38-8 [sigmaaldrich.com]

- 6. Acute toxicity, bioconcentration, elimination and antioxidant effects of fluralaner in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Trifluoroethyl Acetamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroethyl acetamide moieties are integral to a new generation of pharmacologically active compounds, most notably in the isoxazoline class of insecticides. This technical guide provides a comprehensive analysis of the mechanism of action of these compounds, with a primary focus on Fluralaner, a key veterinary and agricultural ectoparasiticide. This document details the molecular targets, signaling pathways, and quantitative efficacy of Fluralaner. Furthermore, it furnishes detailed experimental protocols for the key assays used to elucidate its mechanism of action, including electrophysiological and radioligand binding studies. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The incorporation of trifluoroethyl groups into acetamide structures has led to the development of potent and selective therapeutic agents. The trifluoroethyl moiety significantly enhances properties such as lipophilicity and metabolic stability, which are crucial for long-lasting efficacy. A prime example of a compound class containing a trifluoroethyl acetamide functional group is the isoxazoline insecticides. Fluralaner, a prominent member of this class, is synthesized from the key intermediate 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride and has demonstrated remarkable efficacy against a broad spectrum of ectoparasites like fleas and ticks.[1] This guide will dissect the core mechanism by which these compounds exert their parasiticidal effects.

Core Mechanism of Action

Fluralaner and related isoxazoline compounds function as potent non-competitive antagonists of ligand-gated chloride channels in the nervous system of invertebrates.[2][3][4] The primary molecular targets are the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and, to a lesser extent, the L-glutamate-gated chloride channels (GluCls).[2][3]

Primary Target: GABA-Gated Chloride Channels (GABA-A Receptors)

In the invertebrate central nervous system, GABA is the principal inhibitory neurotransmitter. When GABA binds to its receptor, it opens a transmembrane chloride ion (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting nerve impulse transmission.

Fluralaner disrupts this process by binding to a site within the chloride channel of the GABA-A receptor, distinct from the GABA binding site. This allosteric inhibition blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The failure of this inhibitory signaling leads to uncontrolled neuronal excitation, hyperexcitability, paralysis, and ultimately the death of the arthropod.[5]

Secondary Target: Glutamate-Gated Chloride Channels (GluCls)

In addition to GABA-A receptors, Fluralaner also acts as an antagonist of invertebrate GluCls.[2][3] These channels are also crucial for inhibitory neurotransmission in the peripheral nervous system of arthropods.[3] Similar to its action on GABA-A receptors, Fluralaner blocks the chloride ion influx mediated by glutamate binding. This dual antagonism contributes to its broad-spectrum efficacy.[3]

Signaling Pathway and Logical Relationships

The mechanism of action can be visualized as a direct signaling pathway disruption. The logical flow from compound binding to organismal effect is a cascade of events initiated at the molecular level.

References

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. Fluralaner - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Study on the effect of an ion channel inhibitor “Fluralaner” on Echinococcus granulosus protoscolices and metacestode layers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of fluralaner on the biology, survival, and reproductive fitness of the neotropical malaria vector Anopheles aquasalis - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Acetamide Derivatives: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules represents a powerful approach in modern medicinal chemistry. Fluorinated acetamide derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make these derivatives attractive candidates for drug development. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of fluorinated acetamide derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Fluorinated Acetamide Derivatives

The synthesis of fluorinated acetamide derivatives typically involves the coupling of a fluorinated carboxylic acid or its activated derivative with an appropriate amine. A common strategy is the acylation of a primary or secondary amine with a fluoroacetylating agent. For instance, the synthesis of N-aryl-2-fluoroacetamides can be achieved by reacting a substituted aniline with fluoroacetyl chloride or by amide bond formation using a coupling agent.

A general synthetic approach involves the reaction of a substituted aniline with a chloro- or fluoroacetyl chloride in the presence of a base, such as triethylamine or potassium carbonate, in an appropriate solvent like chloroform or dichloromethane. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature to ensure complete reaction. The resulting product can be purified by recrystallization or column chromatography.[1][2]

Biological Activities of Fluorinated Acetamide Derivatives

Fluorinated acetamide derivatives have demonstrated a wide spectrum of biological activities, making them a focal point of interest in drug discovery. Their efficacy is often attributed to the unique properties of the fluorine atom, which can modulate the lipophilicity, metabolic stability, and binding interactions of the parent molecule.

Anticancer Activity

Several studies have highlighted the potential of fluorinated acetamide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The introduction of fluorine can enhance the anticancer potency of the parent acetamide scaffold. For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown significant cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells.[5]

Enzyme Inhibition

Fluorinated acetamide derivatives have also been investigated as inhibitors of various enzymes. The strong electron-withdrawing nature of fluorine can enhance the interaction of the acetamide moiety with the active site of target enzymes. For instance, fluorinated derivatives have been designed as inhibitors of steroid sulfatase, an enzyme implicated in hormone-dependent cancers.[6]

Antioxidant Activity

Some fluorinated acetamide derivatives have been reported to possess antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7][8][9][10][11]

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of fluorinated acetamide derivatives from the literature.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 52 | [3][4] |

| 2c | 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 80 | [3][4] |

| 2c | 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [3][4] |

| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | - | [12] |

| - | Fluorinated Asiatic Acid Derivative 14 | HeLa (Cervical) | - | [5] |

| - | Fluorinated Asiatic Acid Derivative 14 | HT-29 (Colon) | - | [5] |

| - | Fluorinated Asiatic Acid Derivative 14 | MCF-7 (Breast) | - | [5] |

| - | Fluorinated Asiatic Acid Derivative 14 | Jurkat (T-cell leukemia) | - | [5] |

| - | Fluorinated Asiatic Acid Derivative 14 | PC-3 (Prostate) | - | [5] |

| - | Fluorinated Asiatic Acid Derivative 14 | A375 (Melanoma) | - | [5] |

| - | Fluorinated Asiatic Acid Derivative 14 | MIA PaCa-2 (Pancreatic) | - | [5] |

Note: Some IC50 values were not explicitly provided in the source but the compounds were reported to have significant activity.

| Compound ID | Derivative Class | Enzyme/Assay | IC50 (µM) | Reference |

| 2b | Fluorinated 3-phenylcoumarin-7-O-sulfamate | Steroid Sulfatase | 0.27 | [6] |

| 2c | Fluorinated 3-phenylcoumarin-7-O-sulfamate | Steroid Sulfatase | 0.27 | [6] |

| - | Acetamide derivatives | DPPH Radical Scavenging | Varied | [13] |

Experimental Protocols

General Synthesis of N-Aryl-2-fluoroacetamides

This protocol is a generalized procedure based on the synthesis of related chloro- and fluoroacetamide derivatives.[1][2]

-

Dissolution: Dissolve the desired substituted aniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add fluoroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirring reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-aryl-2-fluoroacetamide derivative.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a standard method for assessing antioxidant activity.[7][8][9][10][11]

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol at a concentration of 0.1 mM.

-

Preparation of Test Compounds: Prepare stock solutions of the fluorinated acetamide derivatives in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound solution to the wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.

-

For the blank, add 100 µL of the test compound solution at each concentration and 100 µL of methanol (without DPPH).

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol describes a common method for measuring the activity of caspase-3 and -7, key executioner caspases in apoptosis.[14][15][16][17][18]

-

Cell Seeding: Seed the cancer cells in a 96-well white-walled plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated acetamide derivative for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 1 minute.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Analyze the luminescence data to determine the fold-increase in caspase activity in treated cells compared to the control cells.

Signaling Pathways and Mechanisms of Action

A key mechanism by which many anticancer agents, including some fluorinated acetamide derivatives, exert their effects is through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death.

Some fluorinated derivatives have been shown to induce apoptosis by activating both the extrinsic and intrinsic pathways.[5] The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. Both caspase-8 and caspase-9 can then activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[19][20][21]

Apoptosis Induction by a Fluorinated Acetamide Derivative

The following diagram illustrates a plausible signaling pathway for apoptosis induction by a hypothetical fluorinated acetamide derivative that activates both the extrinsic and intrinsic pathways.

Caption: Apoptosis induction by a fluorinated acetamide derivative.

Experimental Workflow for Caspase-Glo® 3/7 Assay

The following diagram illustrates the key steps in the Caspase-Glo® 3/7 assay experimental workflow.

Caption: Caspase-Glo® 3/7 assay workflow.

Conclusion

Fluorinated acetamide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer and enzyme inhibitory effects, underscore their potential in addressing various unmet medical needs. The strategic introduction of fluorine atoms can significantly enhance the pharmacological properties of the parent acetamide molecules. The experimental protocols and mechanistic insights provided in this technical guide offer a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of this class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. journal.su.edu.ly [journal.su.edu.ly]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-3/7 activity assay [bio-protocol.org]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 16. benchchem.com [benchchem.com]

- 17. scribd.com [scribd.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

Technical Guide: Solubility and Stability of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals, most notably the insecticide fluralaner.[1] A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of downstream products. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound and its more common hydrochloride salt, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₄H₇F₃N₂O | C₄H₈ClF₃N₂O |

| Molecular Weight | 156.11 g/mol [2] | 192.57 g/mol [3][4] |

| CAS Number | 359821-38-8[2] | 1171331-39-7[5][6] |

| Appearance | Powder | Solid[5] / Off-white solid[6] |

| Storage Temperature | Room Temperature | Room Temperature, under inert atmosphere[5] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. Generally, the hydrochloride salt form is utilized to enhance aqueous solubility.[1] To aid researchers, the following table can be used to collate experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Not Available | Shake-Flask |

| pH 1.2 Buffer | 37 | Not Available | Shake-Flask |

| pH 4.5 Buffer | 37 | Not Available | Shake-Flask |

| pH 6.8 Buffer | 37 | Not Available | Shake-Flask |

| Methanol | 25 | Not Available | Shake-Flask |

| Ethanol | 25 | Not Available | Shake-Flask |

| Acetonitrile | 25 | Not Available | Shake-Flask |

| Dichloromethane | 25 | Not Available | Shake-Flask |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on established methods for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound or its hydrochloride salt in a given solvent.

Materials:

-

This compound (or its HCl salt)

-

Selected solvents (e.g., water, buffers of various pH, organic solvents)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[8]

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[8]

-

After agitation, allow the samples to stand to let the undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or other desired units.

Thermodynamic Solubility Workflow

Stability Profile

This compound is generally stable in its salt form.[1] The free base is stable under normal conditions.

Incompatibilities:

-

Strong oxidizing agents

Hazardous Decomposition Products:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (for the HCl salt)

-

Hydrogen fluoride

Forced Degradation Studies

Forced degradation (stress testing) is crucial to identify potential degradation products and pathways.[9][10] The following table summarizes the conditions for such studies.

| Condition | Proposed Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Not Available |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Not Available |

| Oxidative | 3% H₂O₂ at RT for 24h | Not Available |

| Thermal | 80°C for 48h (solid state) | Not Available |

| Photolytic | Solid and solution exposed to ICH Q1B conditions | Not Available |

Long-Term Stability Studies

Long-term stability studies are performed under controlled temperature and humidity conditions to establish a re-test period or shelf life.[11][12]

| Storage Condition | Time Points | Observations |

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Not Available |

| 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Not Available |

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months (Accelerated) | Not Available |

Experimental Protocol for Stability Testing

This protocol is a generalized procedure based on ICH and WHO guidelines for stability testing of active pharmaceutical ingredients (APIs).[9][10][12]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound (or its HCl salt) from a single batch

-

Appropriate container closure system that simulates the proposed storage packaging

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Acids, bases, and oxidizing agents for forced degradation studies

-

HPLC with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

1. Forced Degradation (Stress Testing):

-

Hydrolytic: Dissolve the compound in aqueous solutions of 0.1 M HCl and 0.1 M NaOH. Expose to elevated temperatures (e.g., 60°C) and analyze at various time points.

-

Oxidative: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Analyze at different intervals.

-

Thermal: Expose the solid compound to high temperatures (e.g., 80°C).

-

Photolytic: Expose both the solid compound and its solution to light as per ICH Q1B guidelines.

-

For all stress conditions, analyze the samples by a stability-indicating HPLC method to identify and quantify any degradation products.

2. Long-Term and Accelerated Stability Studies:

-

Place the compound in the chosen container closure system.

-

Store the samples in stability chambers under the conditions specified in the table above (e.g., 25°C/60% RH and 40°C/75% RH).[11]

-

At each specified time point, withdraw a sample and analyze it for appearance, purity (by HPLC), and any other relevant physical or chemical properties. The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9][10]

API Stability Testing Workflow

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to determine these critical parameters. The compound is generally stable, particularly in its hydrochloride salt form, but is susceptible to degradation under harsh conditions. By following the outlined protocols, which are aligned with international regulatory guidelines, drug development professionals can generate the robust data required for successful formulation and process development.

References

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. This compound | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound HCl | 1171331-39-7 [sigmaaldrich.com]

- 6. This compound hydrochloride | 1171331-39-7 [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. who.int [who.int]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. database.ich.org [database.ich.org]

Spectroscopic and Synthetic Overview of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a crucial intermediate in the synthesis of various active pharmaceutical and agrochemical ingredients, most notably the isoxazoline insecticide Fluralaner.[1][2] Its structural characteristics, particularly the trifluoroethyl moiety, can impart desirable properties such as enhanced lipophilicity and metabolic stability to the final molecule. This technical guide provides a summary of the currently available spectroscopic data, detailed synthetic protocols, and a visual representation of the manufacturing workflow for this compound and its hydrochloride salt.

Spectroscopic Data

Comprehensive public spectroscopic data for this compound and its hydrochloride salt is limited. While commercial suppliers indicate the availability of spectral analyses, the raw data is not widely published. The following table summarizes the located ¹H NMR data for the hydrochloride salt.

Table 1: ¹H NMR Data for this compound Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |

| 9.17-7.13 | m | 1H | NH (Amide) | [3] |

| 8.21 | br s | 3H | NH₃⁺ | [3] |

| 4.07-3.95 | m | 2H | CH₂ (trifluoroethyl) | [3] |

| 3.67-3.64 | m | 2H | CH₂ (amino) | [3] |

Note: The spectrum was reportedly recorded on a 300 MHz instrument in DMSO-d6.[3]

¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) Data:

A thorough search of publicly available scientific databases and literature did not yield specific peak data for ¹³C NMR, ¹⁹F NMR, IR, or mass spectrometry for either the free base or the hydrochloride salt of this compound. Researchers requiring this data may need to perform their own analyses or contact commercial suppliers directly.

Experimental Protocols: Synthesis

Several synthetic routes to this compound and its salts have been described in patent literature. These methods primarily focus on amidation reactions followed by purification. Below are detailed protocols based on these sources.

Method 1: Ammonolysis of a Halogenated Precursor

This method involves the direct reaction of a chloro-substituted acetamide with ammonia.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (120.00 g) and aqueous ammonia (960.00 g).[4]

-

Reaction Conditions: Heat the mixture to 40°C and maintain for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.[4]

-

Work-up: Upon completion, concentrate the reaction mixture to dryness under reduced pressure at 60-70°C to yield the crude this compound as a white solid.[4]

-

Purification and Salt Formation:

-

To the crude solid, add ethyl acetate (240.00 g) and stir at room temperature for 2 hours to form a slurry.[4]

-

Filter the slurry and wash the filter cake with an additional portion of ethyl acetate (50 g).[4]

-

Dry the solid in a vacuum oven at 50°C for 8 hours to obtain this compound hydrochloride.[4]

-

Method 2: Synthesis via a Protected Glycine Intermediate and Deprotection

This route utilizes a protected form of glycine to control reactivity, followed by a deprotection step.

Protocol:

-

Amide Formation (Conceptual Outline): React an N-protected glycine derivative (e.g., N-phthaloylglycine or N-Boc-glycine) with 2,2,2-trifluoroethylamine in the presence of a coupling agent to form the corresponding protected amide intermediate.[1][2]

-

Deprotection of N-Boc Intermediate:

-

Dissolve the N-Boc protected intermediate, tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate, in dioxane.[3]

-

At 0°C, add a solution of 4M HCl in dioxane dropwise.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 10 hours.[3]

-

Monitor the reaction for the completion of the deprotection step.

-

Remove the solvent under reduced pressure to yield the crude this compound hydrochloride as an off-white solid.[3] This product can often be used in subsequent steps without further purification.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound hydrochloride, integrating steps from the described protocols.

Caption: Synthesis and Purification Workflow.

Conclusion

This compound is a valuable building block in medicinal and agricultural chemistry. While detailed public spectroscopic data remains scarce, established synthetic protocols from patent literature provide clear pathways for its preparation. The methods outlined, particularly the ammonolysis of a halogenated precursor, offer a direct route to this intermediate. Further research and publication of comprehensive spectroscopic data would be highly beneficial to the scientific community, facilitating more robust quality control and characterization of this important compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 3. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 4. Preparation method of this compound or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

Unlocking the Potential of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide: A Guide to Future Research

For Immediate Release

This technical guide provides a comprehensive overview of potential research avenues for the chemical intermediate, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Primarily known for its crucial role in the synthesis of the potent veterinary insecticide, fluralaner, the inherent biological potential of this fluorinated acetamide derivative remains largely unexplored. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, outlining key areas for investigation, detailed experimental protocols, and the scientific rationale for such explorations.

Introduction: Beyond a Synthetic Intermediate

This compound, available as a free base (CAS No. 359821-38-8) and a hydrochloride salt (CAS No. 1171331-39-7), is a key building block in the production of fluralaner.[1][2][3] Fluralaner is a member of the isoxazoline class of insecticides and acaricides, which exert their effect by acting as potent modulators of γ-aminobutyric acid (GABA)-gated chloride channels in insects and arachnids.[4][5] This mode of action leads to uncontrolled neuronal activity and subsequent death of the parasites.[4]

The trifluoroethyl moiety is a common feature in many modern pharmaceuticals and agrochemicals, often incorporated to enhance metabolic stability, bioavailability, and target-binding affinity.[5] Given that its direct derivative, fluralaner, has a well-defined biological target, it is plausible that this compound itself may possess intrinsic modulatory activity at GABA receptors or other neurological targets. This guide outlines a systematic approach to investigating these potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented below. These properties are essential for designing experimental protocols, including formulation for in vitro and in vivo studies.

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 359821-38-8 | 1171331-39-7 | [3][6] |

| Molecular Formula | C₄H₇F₃N₂O | C₄H₈ClF₃N₂O | [6][7] |

| Molecular Weight | 156.11 g/mol | 192.57 g/mol | [6][7] |

| Appearance | Powder | Solid | [3] |

| Storage Temperature | Room Temperature | Room Temperature (Inert Atmosphere) | [3] |

| Purity (Typical) | 95% | 95-97% | [3] |

| Topological Polar Surface Area | 55.1 Ų | 55.1 Ų | [6][7] |

| XLogP3-AA | -0.3 | Not Available | [6] |

Synthesis

The synthesis of this compound and its hydrochloride salt has been described in the patent literature. A common route involves the reaction of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with ammonia.[8][9]

Detailed Synthesis Protocol of the Hydrochloride Salt

This protocol is adapted from patent literature and provides a general method for the laboratory-scale synthesis of this compound hydrochloride.

Step 1: Synthesis of 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

-

Dissolve trifluoroethylamine hydrochloride in water and cool the solution to -5°C.

-

Add a pre-cooled 30% aqueous sodium hydroxide solution and dichloromethane.

-

Slowly add a dichloromethane solution of chloroacetyl chloride while maintaining the internal temperature between 0-5°C.

-

Continue the reaction at 0-5°C for 1.5 hours, monitoring for the consumption of trifluoroethylamine by gas chromatography (GC).

-

Allow the reaction to warm to room temperature, separate the organic phase, and evaporate the solvent under reduced pressure to yield the crude product.[8]

Step 2: Synthesis of this compound Hydrochloride

-

Charge a reaction flask with 2-chloro-N-(2,2,2-trifluoroethyl)acetamide and aqueous ammonia.

-

Heat the reaction mixture to 40°C and maintain for 2 hours, monitoring for the disappearance of the starting material by GC.

-

Evaporate the reaction mixture to dryness under reduced pressure.

-

To the resulting solid, add ethyl acetate and stir at room temperature for 2 hours to form a slurry.

-

Filter the solid, wash with ethyl acetate, and dry under vacuum to yield this compound hydrochloride.[8]

Potential Research Areas and Experimental Protocols

The following sections detail promising areas of research for this compound and provide detailed, adaptable protocols for key experiments.

GABA Receptor Modulation

Given that fluralaner targets GABA-gated chloride channels, a primary area of investigation should be the direct interaction of this compound with these receptors.

This assay will determine if the compound binds to GABA receptors.

Objective: To assess the binding affinity of this compound to GABA-A receptors in rat brain tissue.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer.

-

Perform differential centrifugation to isolate the crude membrane fraction.

-

Wash the membrane pellet multiple times with a Tris-HCl buffer to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer and store at -70°C.[10]

-

-

Binding Assay:

-

Thaw the prepared membranes and wash them twice with the binding buffer.

-

In a 96-well plate, add the membrane preparation, a radioligand such as [³H]muscimol (a GABA-A agonist), and varying concentrations of the test compound.

-

For non-specific binding, use a high concentration of unlabeled GABA.

-

Incubate the plate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

-

Quantify the radioactivity on the filters using liquid scintillation spectrometry.[10][11]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

This assay will determine if the compound has a functional effect (agonistic, antagonistic, or allosteric) on GABA-A receptors.

Objective: To characterize the functional effects of this compound on GABA-A receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).

Methodology:

-

Cell Preparation:

-

Electrophysiological Recording:

-

Use the two-electrode voltage-clamp technique for oocytes or whole-cell patch-clamp for HEK293 cells.

-

Hold the cell membrane at a potential of -60 mV.

-

Apply GABA at its EC₅₀ concentration to elicit a baseline current.

-

Co-apply GABA with varying concentrations of the test compound to assess for potentiation or inhibition of the GABA-induced current.

-

Apply the test compound alone to check for direct agonistic activity.[14][15]

-

-

Data Analysis:

-

Measure the peak amplitude of the chloride currents.

-

Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

-

For allosteric modulators, quantify the degree of potentiation or inhibition of the GABA response.

-

In Vivo Neurological Effects

Based on the potential interaction with GABA receptors, in vivo studies in rodent models can be conducted to assess the compound's effects on the central nervous system.

This will assess the pro-convulsant or anti-convulsant properties of the compound.

Objective: To evaluate the effect of this compound on seizure activity in established rodent models.

Methodology:

-

Animal Model: Use a standard rodent model of seizures, such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model in mice or rats.[16][17]

-

Dosing: Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal or oral) at a set time before seizure induction.

-

Seizure Induction and Observation:

-

PTZ Model: Administer a sub-convulsive or convulsive dose of PTZ and observe the animals for seizure onset, duration, and severity (e.g., using the Racine scale).

-

MES Model: Apply a brief electrical stimulus through corneal or ear-clip electrodes and observe for the presence or absence of a tonic hindlimb extension.

-

-

Data Analysis:

-

Compare the seizure parameters (latency, duration, severity) in the compound-treated groups to the vehicle-treated control group.

-

Determine the dose at which the compound significantly alters seizure activity.

-

Metabolic Stability and Pharmacokinetics

Understanding the metabolic fate and pharmacokinetic profile of the compound is crucial for any further development.

Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.

Methodology:

-

Incubation:

-

Time Points:

-

Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.[18]

-

Objective: To determine the key pharmacokinetic parameters of this compound in rats or mice following intravenous and oral administration.

Methodology:

-

Animal Dosing:

-

Blood Sampling:

-

Collect blood samples at predetermined time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

-

-

Data Analysis:

-

Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.

-

Calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).[23]

-

Insecticidal Activity Screening

To determine if the compound itself possesses insecticidal properties, a series of bioassays can be performed.

Objective: To assess the insecticidal activity of this compound against relevant insect pests.

Methodology:

-

Test Organisms: Select relevant insect species, such as mosquitoes (e.g., Aedes aegypti), fleas, or agricultural pests.[26][27]

-

Assay Types:

-

Larval Contact Assay: Expose insect larvae to varying concentrations of the compound in a suitable solvent (e.g., DMSO diluted in water) and score mortality at 24, 48, and 72 hours.[26][28]

-

Adult Topical Assay: Apply a small, precise volume of the compound dissolved in a volatile solvent (e.g., acetone) to the dorsal thorax of adult insects and assess mortality after 24 and 48 hours.[26]

-

Feeding Assay: Incorporate the compound into the diet of the insects and monitor for mortality and anti-feedant effects.[29]

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.

-

Visualization of Workflows and Pathways